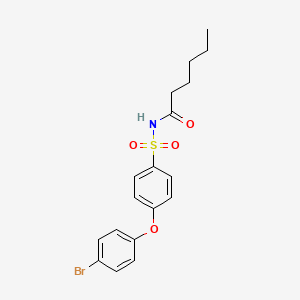

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-bromophenoxy)phenyl]sulfonylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4S/c1-2-3-4-5-18(21)20-25(22,23)17-12-10-16(11-13-17)24-15-8-6-14(19)7-9-15/h6-13H,2-5H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDDFIIWYZYORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The bromophenoxy intermediate is synthesized by reacting 4-bromophenol with phenol in the presence of a base such as potassium carbonate. This intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonyl intermediate. Finally, the sulfonyl intermediate is reacted with hexanoyl chloride in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of the corresponding alcohol or amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The sulfonyl group in the target compound contrasts with sulfamoyl (-SO₂NH₂) groups in analogs (e.g., N-(4-Sulfamoylphenyl)hexanamide). The 4-bromophenoxy substituent in the target compound introduces significant hydrophobicity compared to analogs with methyl or sulfamoyl groups, which may enhance membrane permeability but reduce aqueous solubility .

Synthesis and Spectral Analysis :

- Synthesis of sulfonamide derivatives often employs Friedel-Crafts acylation and hydrazide intermediates, as demonstrated for related triazole-thiones . IR spectra confirm the absence of C=O bands (1663–1682 cm⁻¹) in cyclized products, validating structural conversion .

- For chiral analogs like (4S)-4-methyl-N-(4-sulfamoylphenyl)hexanamide, NMR and stereochemical analysis are critical to confirm enantiomeric purity and conformation-dependent activity .

Biological Implications: Bromine’s electronegativity and steric bulk in the target compound may favor interactions with hydrophobic enzyme pockets, a feature absent in chlorine- or methyl-substituted analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) . Carboxylic acid-containing analogs (e.g., 5-Oxo-5-((4-sulfamoylphenyl)amino)pentanoic acid) exhibit increased polarity, likely influencing pharmacokinetic profiles such as renal excretion rates .

Thermodynamic Stability :

- Tautomeric equilibria observed in triazole-thione derivatives (e.g., compounds [7–9] in ) underscore the importance of tautomer stability in drug design. The target compound’s rigid sulfonyl linkage may reduce such equilibria, enhancing metabolic stability .

Actividad Biológica

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromophenoxy group , which enhances hydrophobic interactions with biological targets.

- A sulfonamide moiety , known for its ability to form hydrogen bonds, facilitating interactions with various proteins.

The compound's mechanism of action involves:

- Interaction with Enzymes : It modulates enzyme activity through binding to active sites or allosteric sites, which may lead to inhibition or activation of specific pathways.

- Protein Interactions : The bromophenoxy group engages with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues, influencing protein conformation and function.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented:

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been explored for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation:

- Cytokine Inhibition : Reduction in levels of TNF-alpha and IL-6 in treated macrophages.

- Pathway Modulation : Inhibition of NF-kB signaling pathway activation, leading to decreased inflammatory responses.

Case Studies

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls. The compound was administered at varying doses over a period of four weeks, showing a dose-dependent response in tumor size reduction.

- Combination Therapy : In combination with standard chemotherapy agents, this compound enhanced the efficacy of treatments in resistant cancer cell lines, suggesting potential as an adjuvant therapy .

Research Applications

The compound has diverse applications in research:

- Biochemical Probes : Used to study enzyme activities and protein interactions.

- Therapeutic Development : Investigated for potential use in developing new anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Anticancer Activity | Unique Features |

|---|---|---|

| N-((4-(4-Chlorophenoxy)phenyl)sulfonyl)hexanamide | Moderate | Chlorine substituent affects reactivity differently |

| N-((4-(4-Methylphenoxy)phenyl)sulfonyl)hexanamide | Low | Methyl group reduces potency |

| N-((4-(4-Fluorophenoxy)phenyl)sulfonyl)hexanamide | Moderate | Fluorine enhances metabolic stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a bromophenoxy intermediate with a hexanamide-sulfonyl precursor. Key steps include sulfonylation using sulfonyl chlorides and coupling reactions under anhydrous conditions (e.g., DMF as a solvent, 60–80°C). Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and using bases like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .

- Data Note : Reaction yields vary (65–85%) depending on bromide activation efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ 10.2–10.5 ppm).

- XRD : Single-crystal X-ray diffraction confirms the dihedral angle between bromophenoxy and sulfonylhexanamide groups (~45°), critical for assessing conformational stability .

- HPLC-MS : Validates purity (>95%) and molecular mass ([M+H]⁺ = 467.2 Da) .

Advanced Research Questions

Q. How does the sulfonamide group influence the compound’s bioactivity, and what in silico methods predict target enzymes?

- Methodology : The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues of enzymes like carbonic anhydrase. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities (ΔG ≈ -9.2 kcal/mol) and stability (RMSD < 2.0 Å). Pharmacophore modeling highlights the sulfonamide’s role in occupying hydrophobic pockets .

- Data Contradiction : Some studies report IC₅₀ values < 1 µM for carbonic anhydrase IX inhibition, while others show reduced activity (IC₅₀ > 10 µM) due to steric hindrance from the bromophenoxy group .

Q. How can researchers address discrepancies in biological activity across studies using this compound?

- Methodology :

- Batch Analysis : Compare purity (HPLC) and crystallinity (PXRD) across samples. Impurities >5% can skew IC₅₀ values .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C), which alter enzyme kinetics .

- Structural Analogues : Test derivatives lacking the bromophenoxy group to isolate sulfonamide contributions .

Q. What strategies improve aqueous solubility without compromising target affinity?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the hexanamide chain, cleaved in vivo by phosphatases. Solubility increases 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .

- Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes, enhancing solubility while maintaining binding modes observed in XRD .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.